Methyl 4-(3-methoxyprop-1-yn-1-yl)benzoate
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Overview
Description
Methyl 4-(3-methoxyprop-1-yn-1-yl)benzoate is an organic compound with the molecular formula C12H12O3. It is a derivative of benzoic acid and features a methoxypropynyl group attached to the benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(3-methoxyprop-1-yn-1-yl)benzoate typically involves the reaction of 4-bromomethylbenzoate with 3-methoxyprop-1-yne in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen, and at elevated temperatures to facilitate the coupling reaction. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3-methoxyprop-1-yn-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The methoxypropynyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are typically employed.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Methyl 4-(3-methoxyprop-1-yn-1-yl)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-(3-methoxyprop-1-yn-1-yl)benzoate involves its interaction with specific molecular targets. The methoxypropynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes or other biomolecules, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(3-hydroxyprop-1-yn-1-yl)benzoate
- Methyl 4-(4-hydroxybut-1-ynyl)benzoate
- Methyl (E)-4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate
Uniqueness
Methyl 4-(3-methoxyprop-1-yn-1-yl)benzoate is unique due to the presence of the methoxypropynyl group, which imparts distinct chemical reactivity and biological activity. This differentiates it from other similar compounds that may have different substituents or functional groups.
Properties
CAS No. |
827028-02-4 |
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Molecular Formula |
C12H12O3 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
methyl 4-(3-methoxyprop-1-ynyl)benzoate |
InChI |
InChI=1S/C12H12O3/c1-14-9-3-4-10-5-7-11(8-6-10)12(13)15-2/h5-8H,9H2,1-2H3 |
InChI Key |
KRZRCZRFVSFVOU-UHFFFAOYSA-N |
Canonical SMILES |
COCC#CC1=CC=C(C=C1)C(=O)OC |
Origin of Product |
United States |
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